gamma-Glu-epsilon-Lys

Description

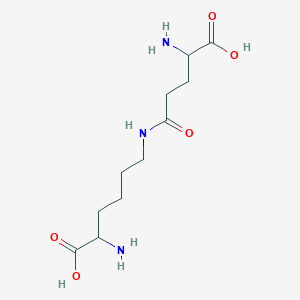

gamma-Glu-epsilon-Lys (ε-(γ-glutamyl)lysine) is an isopeptide bond formed enzymatically by transglutaminase (TGase), linking the γ-carboxamide group of glutamine (Glu) to the ε-amino group of lysine (Lys) . This bond is distinct from typical α-peptide bonds, as it involves side-chain residues rather than the α-amino and α-carboxyl groups. It plays critical roles in biological processes such as:

- Protein crosslinking: Stabilizing fibrin clots during blood coagulation .

- Food science: Enhancing gel strength in surimi (minced fish products) by crosslinking myosin heavy chains (MHC) to form a three-dimensional network .

- Cellular processes: Contributing to extracellular matrix stability and tissue repair .

The enzymatic formation of this compound is reversible; medicinal leech-derived destabilase specifically hydrolyzes this bond, demonstrating its biological uniqueness .

Properties

IUPAC Name |

2-amino-6-[(4-amino-4-carboxybutanoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKNLFVGUZRHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

pH and Temperature

Optimal enzymatic activity occurs at pH 8.0–8.5 and 37°C for MTGase, while tTGase favors pH 7.4–8.0. Deviations beyond these ranges reduce crosslinking efficiency. For example, MTGase activity drops by 50% at pH 9.0 or temperatures exceeding 45°C.

Substrate Ratios and Enzyme Concentration

A 1:1 molar ratio of glutamine to lysine residues maximizes γ-Glu-ε-Lys formation. Increasing MTGase concentration from 0.1 U/g to 1.0 U/g substrate enhances crosslinking density by 40%. However, enzyme concentrations above 2.0 U/g lead to substrate depletion without yield improvements.

Industrial-Scale Production

Scaling γ-Glu-ε-Lys synthesis requires efficient enzyme production, substrate handling, and purification.

Fermentation and Enzyme Expression

Recombinant MTGase is produced via Escherichia coli fermentation, achieving yields of 5–10 g/L culture. Fermentation parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 30°C | Maximizes enzyme solubility |

| Dissolved Oxygen | 30–40% | Prevents oxidative denaturation |

| Induction Time | 12–16 hours | Balances biomass and product |

Purification Techniques

Post-fermentation purification involves:

-

Ion Exchange Chromatography : Captures MTGase using Q Sepharose FF resin, achieving 90% purity.

-

Crystallization : MTGase is crystallized at 4°C in 20% (w/v) ammonium sulfate, yielding 80% recovery.

For γ-Glu-ε-Lys isolation, crosslinked proteins are hydrolyzed with pronase, followed by HPLC purification using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient.

Analytical Verification of γ-Glu-ε-Lys

Accurate quantification ensures synthesis success and product quality.

Chemical Reactions Analysis

Types of Reactions

Gamma-Glu-epsilon-Lys undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which further stabilize protein structures.

Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH and temperature ranges, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include cross-linked proteins, reduced peptides, and substituted derivatives with altered functional properties .

Scientific Research Applications

Biochemical Properties and Cross-Linking Mechanism

Gamma-Glu-epsilon-Lys as a Cross-Linking Agent

Gamma-Glu-ε-Lys is known for its role in the formation of cross-links within proteins, particularly through the action of transglutaminases. These enzymes catalyze the formation of isopeptide bonds between the gamma-carboxamide group of glutamine and the epsilon-amino group of lysine, leading to the stabilization of protein structures. This property has been observed in various biological contexts:

- Stratum Corneum Proteins : Research indicates that proteins in the human stratum corneum are covalently cross-linked via ε-(γ-glutamyl)lysine bonds, contributing to skin barrier function and integrity .

- Casein Studies : In studies involving crosslinked caseins, it was found that ε-(γ-Glu)Lys moieties were absorbed effectively in rats, indicating their bioavailability and potential as dietary protein sources .

Nutritional Applications

Supplementation in Diets

The incorporation of γ-Glu-ε-Lys into dietary proteins has been studied for its nutritional benefits:

- Protein Efficiency Ratio (PER) : Experiments demonstrated that diets containing heavily or intermediately crosslinked caseins provided similar growth rates and PER compared to intact casein diets, suggesting that γ-Glu-ε-Lys can serve as an effective protein supplement .

- Lysine Supplementation : The ε-(γ-Glu)Lys moiety has been evaluated as a lysine source in gluten-based diets. Results indicated that it could enhance lysine availability in lysine-poor diets, which is crucial for animal nutrition .

Therapeutic Potential

Neurological Implications

Recent findings suggest that γ-Glu-ε-Lys may have applications in neurological health:

- Biomarker for Neurological Diseases : Research indicates that γ-Glu-ε-Lys could serve as a biomarker for certain neurological conditions. Its detection methods have been refined to improve diagnosis and monitoring of diseases .

- Neurotransmission Modulation : Studies on related compounds have shown that γ-glutamyl dipeptides can activate NMDA receptors, which are critical for synaptic plasticity and memory function. This suggests potential therapeutic roles in neurodegenerative diseases .

Table 1: Summary of Key Studies on this compound

Mechanism of Action

Gamma-Glu-epsilon-Lys exerts its effects through the formation of isopeptide bonds between the gamma-carboxyl group of glutamic acid and the epsilon-amino group of lysine. This cross-linking mechanism stabilizes protein structures and enhances their functional properties. The molecular targets involved in this process include various proteins and enzymes that participate in protein cross-linking and stabilization .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares gamma-Glu-epsilon-Lys with other Glu-Lys dipeptides and related compounds:

Key Differences

Formation Mechanism :

- This compound is formed exclusively by transglutaminase , whereas α-linked peptides (e.g., gamma-Glu-Lys) are synthesized via ribosomal translation or chemical synthesis. Cyclic peptides like cyclo(Glu-Lys) require specialized reagents (e.g., diphenylphosphorylazide) for cyclization .

This underscores the bond's unique role in fibrin dissolution and leech anticoagulation .

Applications: this compound: Used to improve food texture in surimi and study blood clot dynamics . Lys-urea-Glu derivatives: Engineered for targeted prostate cancer imaging via PET/CT, leveraging PSMA affinity . cyclo(Glu-Lys): Demonstrates 100-fold higher melanotropic activity than linear analogs but reduced steroidogenic activity, highlighting structure-activity trade-offs .

Stability and Detection

Biological Activity

Gamma-glutamyl-lysine (γ-Glu-Lys) is a dipeptide that plays a significant role in various biological processes, particularly in protein crosslinking and enzymatic reactions. This article delves into the biological activity of γ-Glu-Lys, exploring its mechanisms, implications in health and disease, and relevant research findings.

1. Overview of Gamma-Glu-Epsilon-Lys

Gamma-Glu-Lys is formed through the action of transglutaminases, enzymes that catalyze the formation of covalent bonds between glutamine and lysine residues in proteins. This results in the creation of isopeptide bonds, which are crucial for stabilizing protein structures and facilitating various physiological functions.

Transglutaminase Activity : The primary mechanism by which γ-Glu-Lys exerts its biological effects is through transglutaminase-mediated crosslinking. This process involves:

- Formation of ε-(γ-Glu)-Lys bonds between protein substrates.

- Stabilization of extracellular matrix (ECM) components, which is vital for tissue integrity and repair .

3.1 Protein Crosslinking

The formation of γ-Glu-Lys bonds contributes to the structural integrity of proteins, especially in connective tissues. This crosslinking enhances the mechanical properties of collagen and elastin, crucial for skin elasticity and wound healing .

3.2 Role in Disease

Research has implicated γ-Glu-Lys in several pathological conditions:

- Kidney Disease : Increased levels of transglutaminase and γ-Glu-Lys have been observed in diabetic nephropathy, suggesting a role in renal fibrosis .

- Neurodegenerative Disorders : In Parkinson's disease, elevated transglutaminase activity leads to abnormal protein aggregation, contributing to neuronal degeneration .

4.1 Case Studies

A study evaluated the bioavailability of γ-Glu-Lys from crosslinked caseins using rat models. Results indicated that diets containing crosslinked caseins supported growth similarly to intact casein, confirming the absorption and nutritional value of γ-Glu-Lys .

| Diet Type | Protein Efficiency Ratio (PER) | Biological Value (BV) |

|---|---|---|

| Heavily Crosslinked Casein | Similar to intact casein | Similar to intact casein |

| Intact Casein | Similar to heavily crosslinked | Similar to heavily crosslinked |

| Non-Protein Diet | Lower than protein diets | Lower than protein diets |

4.2 Enzymatic Activity

The enzymatic specificity towards γ-Glu-Lys has been documented, showcasing its importance in metabolic pathways involving protein modification . A monoclonal antibody developed for detecting γ-Glu-Lys isopeptides has facilitated studies on its localization within cells, revealing insights into cellular processes influenced by transglutaminase activity .

5. Implications for Health

The biological activity of γ-Glu-Lys has potential implications for therapeutic strategies:

- Wound Healing : Enhancing transglutaminase activity could improve tissue repair mechanisms.

- Cancer Therapy : Targeting transglutaminase pathways may provide new avenues for treating cancers associated with aberrant protein crosslinking .

6. Conclusion

Gamma-glutamyl-lysine is a crucial compound with significant biological activities related to protein stabilization and cellular function. Its involvement in various diseases highlights its potential as a biomarker and therapeutic target. Ongoing research into its mechanisms will further elucidate its role in health and disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.